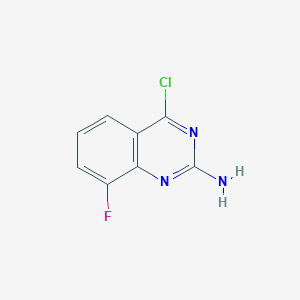

4-Chloro-8-fluoroquinazolin-2-amine

Beschreibung

The quinazoline scaffold is highly modifiable, allowing substituents at positions 2, 4, 6, 7, and 8 to influence electronic properties, solubility, and binding affinity.

For context, analogs like 2-Chloro-8-fluoroquinazolin-4-amine (CAS 1107695-04-4, ) and 2-Chloro-7-fluoroquinazolin-4-amine (CAS 1107695-02-2, ) share similarities in molecular formula (C₈H₅ClFN₃) but differ in substituent positioning. The hypothetical 4-Chloro-8-fluoroquinazolin-2-amine would feature chlorine at position 4 and fluorine at position 8, with the amine group at position 2. This arrangement may alter steric and electronic effects compared to its analogs.

Eigenschaften

IUPAC Name |

4-chloro-8-fluoroquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3/c9-7-4-2-1-3-5(10)6(4)12-8(11)13-7/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELDLAOUZMMVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoroquinazolin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-8-fluoroquinazoline.

Amination Reaction: The key step involves the introduction of an amine group at the 2-position of the quinazoline ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

Industrial Production Methods

Industrial production of 4-Chloro-8-fluoroquinazolin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Manufacturing: Utilizing large reactors and continuous flow systems to maintain consistent reaction conditions.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-8-fluoroquinazolin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-8-fluoroquinazolin-2-amine is primarily explored for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, particularly in the treatment of:

- Cancer: The compound has demonstrated efficacy against several cancer cell lines, showing potential as an anticancer agent. For instance, in studies involving non-small cell lung cancer (NSCLC), it exhibited an IC50 value of approximately 11 µM, indicating potent activity when combined with other inhibitors.

- Infectious Diseases: Research indicates that compounds within the quinazoline family possess antimicrobial properties. Specifically, 4-Chloro-8-fluoroquinazolin-2-amine has shown effectiveness against Mycobacterium tuberculosis strains, suggesting its potential as a new therapeutic agent for resistant bacterial infections.

Biological Studies

The compound serves as a valuable tool in biochemical assays to study enzyme interactions and cellular pathways. Its ability to inhibit specific kinases involved in signaling pathways makes it a candidate for further exploration in:

- Enzyme Inhibition: It acts by binding to ATP-binding sites of kinases, blocking critical signal transduction pathways essential for cell proliferation and survival.

- Inflammatory Response Modulation: Preliminary studies suggest that it may have anti-inflammatory effects, although further research is required to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Efficacy

In a study assessing various quinazoline derivatives against NSCLC cells, 4-Chloro-8-fluoroquinazolin-2-amine demonstrated significant anticancer activity. The compound's IC50 value was approximately 11 µM when used in combination with other inhibitors like Q203, highlighting its potential as part of combination therapy strategies.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited Mycobacterium tuberculosis strains with an IC50 value comparable to established antibiotics. This finding supports its potential development as a new therapeutic agent for treating resistant bacterial infections.

Wirkmechanismus

The mechanism of action of 4-Chloro-8-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of selected quinazoline derivatives:

Key Observations:

Substituent Positioning: Fluorine at position 8 (e.g., CAS 1107695-04-4) may enhance metabolic stability compared to position 7 or 6 due to reduced steric hindrance in hydrophobic pockets . Chlorine at position 2 (vs.

Solubility :

- Methoxy groups (e.g., in CAS 124309-70-2) improve solubility in polar solvents like DMF compared to halogenated analogs .

- Halogenated derivatives (Cl/F) generally require specialized storage (2–8°C) to maintain stability .

Hazard Profiles :

- All halogenated quinazolines exhibit warnings for skin/eye irritation and toxicity upon ingestion (H302, H315) .

Yield and Efficiency:

- Halogenated derivatives (Cl/F) typically achieve moderate yields (30–50%) due to competing side reactions .

- Microwave synthesis reduces reaction times but requires precise temperature control .

Pharmacological Potential

Biologische Aktivität

4-Chloro-8-fluoroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-8-fluoroquinazolin-2-amine can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | [Not available] |

| Molecular Formula | C8H6ClF N4 |

| Molecular Weight | [Not available] |

| IUPAC Name | 4-Chloro-8-fluoroquinazolin-2-amine |

The biological activity of 4-Chloro-8-fluoroquinazolin-2-amine primarily involves its interaction with various molecular targets, particularly kinases involved in cancer progression. The compound has been shown to inhibit the activity of certain receptor tyrosine kinases, which are critical in cell signaling pathways associated with cancer cell proliferation and survival.

- Inhibition of Kinase Activity : The compound acts as a competitive inhibitor at the ATP-binding site of kinases, disrupting their function and leading to reduced tumor growth.

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the quinazoline scaffold can significantly impact the biological activity of 4-Chloro-8-fluoroquinazolin-2-amine. Key findings include:

- Fluorine Substitution : The presence of fluorine at the 8-position enhances lipophilicity and improves binding affinity to target proteins.

- Chlorine Substitution : The chlorine atom at the 4-position contributes to increased potency against specific cancer cell lines by optimizing interactions with the kinase active site.

Case Studies

Several studies have explored the efficacy and safety profile of 4-Chloro-8-fluoroquinazolin-2-amine:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The IC50 values were found to be in the low nanomolar range, indicating strong inhibitory effects on cell viability .

- Selectivity Profile : Comparative studies revealed that 4-Chloro-8-fluoroquinazolin-2-amine shows high selectivity for its target kinases over other kinases, minimizing off-target effects and potential side effects .

- In Vivo Efficacy : Preclinical models have shown promising results where administration of this compound led to significant tumor regression without severe toxicity, highlighting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-8-fluoroquinazolin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chlorinating and fluorinating agents. For example, quinazoline scaffolds can be constructed via nucleophilic substitution at the 2- and 4-positions. Optimization includes:

- Temperature control : Refluxing in polar aprotic solvents (e.g., DMF or DMSO) at 100–120°C to enhance reaction kinetics .

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates during halogenation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product, achieving yields of 15–30% based on analogous quinazoline syntheses .

Q. How should researchers characterize the purity and structural identity of 4-Chloro-8-fluoroquinazolin-2-amine using spectroscopic methods?

- Methodological Answer : Employ a multi-technique approach:

- ¹H/¹³C NMR : Confirm the presence of the amine (-NH₂) proton (δ 5.8–6.2 ppm) and aromatic fluorinated/chlorinated carbons (δ 150–160 ppm for C-F; δ 110–120 ppm for C-Cl) .

- Elemental analysis : Validate C, H, N, and halogen percentages within ±0.3% of theoretical values .

- Mass spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion peak [M+H]⁺ and verify the molecular formula (e.g., C₈H₅ClFN₃ for the target compound) .

Q. What computational chemistry approaches are suitable for predicting the electronic properties of 4-Chloro-8-fluoroquinazolin-2-amine?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling:

- Electron distribution : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Halogen effects : Compare Cl/F electronegativity impacts on charge density using Mulliken population analysis .

- Solvent interactions : Include implicit solvation models (e.g., PCM) to simulate aqueous or DMSO environments .

Advanced Research Questions

Q. How can substituent effects at the quinazoline core influence the compound's reactivity, and what experimental designs are appropriate to study this?

- Methodological Answer : Systematic substitution studies are critical:

- Vary substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 6 and 7 to modulate electronic effects .

- Kinetic assays : Monitor reaction rates (e.g., SNAr at the 4-chloro position) under controlled pH and temperature .

- X-ray crystallography : Resolve crystal structures to correlate substituent steric effects with bond angles/distances .

Q. What strategies can resolve contradictions in reported biological activities of 4-Chloro-8-fluoroquinazolin-2-amine derivatives across studies?

- Methodological Answer : Address discrepancies via:

- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability .

- Meta-analysis : Compare logP, pKa, and binding affinities across datasets to identify outliers .

- Cellular models : Validate target engagement (e.g., kinase inhibition) in isogenic cell lines to rule off-target effects .

Q. How to design a structure-activity relationship (SAR) study for this compound targeting specific enzymes?

- Methodological Answer : Focus on scaffold modifications and assay integration:

- Core modifications : Introduce bioisosteres (e.g., replacing Cl with CF₃) and assess enzyme inhibition (IC₅₀) .

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., EGFR kinase domain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.